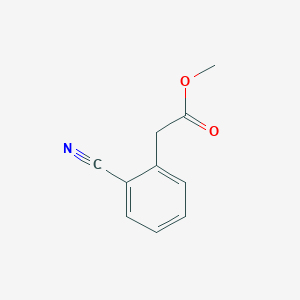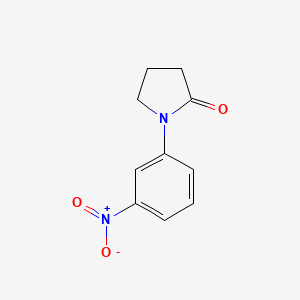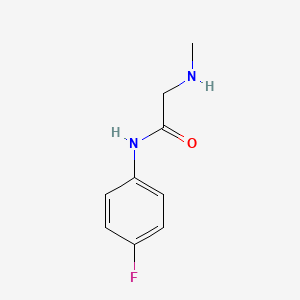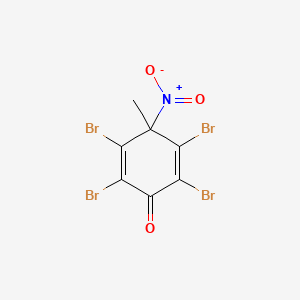![molecular formula C11H6F6O B1301084 3-[3,5-双(三氟甲基)苯基]丙-2-炔-1-醇 CAS No. 81613-61-8](/img/structure/B1301084.png)
3-[3,5-双(三氟甲基)苯基]丙-2-炔-1-醇
描述
The compound "3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol" is a fluorinated organic molecule that is part of a broader class of compounds characterized by the presence of a bis(trifluoromethyl)phenyl group. This functional group is known for its electron-withdrawing properties and its ability to influence the physical and chemical behavior of molecules to which it is attached.
Synthesis Analysis
The synthesis of compounds related to "3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol" often involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of related bis(trifluoromethyl)phenyl sulfones is achieved through an alkylation/oxidation sequence starting from thiophenol derivatives . Similarly, the synthesis of fluorinated aromatic diamine monomers involves coupling reactions followed by reduction processes . These synthetic routes typically aim to introduce the bis(trifluoromethyl)phenyl group into the target molecule, leveraging its reactivity for further functionalization.
Molecular Structure Analysis
The molecular structure of compounds containing the bis(trifluoromethyl)phenyl group has been studied using various spectroscopic techniques and X-ray crystallography. For example, the structure of a phthalonitrile derivative was confirmed by elemental analysis, IR, UV–vis spectroscopy, and X-ray single-crystal determination . The presence of the bis(trifluoromethyl)phenyl group can significantly influence the geometry and electronic properties of the molecule, as seen in the comparison of molecular geometries using Hartree-Fock and density functional theory .
Chemical Reactions Analysis
Compounds with the bis(trifluoromethyl)phenyl group participate in a variety of chemical reactions. The Julia-Kocienski olefination is one such reaction where these compounds are used to create alkenes and dienes with good yields and stereoselectivities . Additionally, click reactions involving these compounds can lead to the formation of novel structures, such as triazol rings, when reacted with sugar azides . The reactivity of these compounds is often tailored to achieve specific synthetic goals, such as the creation of complex olefin structures .
Physical and Chemical Properties Analysis
The bis(trifluoromethyl)phenyl group imparts unique physical and chemical properties to the molecules it is part of. For instance, fluorinated polyimides derived from related diamines exhibit good solubility in polar organic solvents and possess excellent thermal stability and mechanical properties . The electron-withdrawing nature of the trifluoromethyl groups also affects the optical, electrochemical, and photophysical properties of expanded porphyrins, leading to a decrease in the HOMO-LUMO gap and enhanced deactivation of the excited singlet state .
科学研究应用
有机光电子学和OLED
类似于“3-[3,5-双(三氟甲基)苯基]丙-2-炔-1-醇”这样的三氟甲基取代的苯基化合物在有机光电子材料的发展中发挥着关键作用,特别是在OLED(有机发光二极管)中。Squeo和Pasini(2020)回顾了基于BODIPY的有机半导体的结构设计和合成,强调了它们作为“无金属”红外发射器在OLED器件中的潜力,因为它们具有高效的电致发光和可调发射特性(Squeo & Pasini, 2020)。
抗结核药物设计
在抗结核药物设计中,三氟甲基基团被确定为重要的药效团,增强了抗结核药物的药效动力学和药代动力学性质。Thomas(1969)回顾了三氟甲基取代基在抗结核研究中的作用,建议这些基团可以提高抗结核化合物的效力和药物样性(Thomas, 1969)。
环境研究
在环境研究中,含有三氟甲基基团的化合物被研究其存在、暴露和潜在风险。Wang等人(2020)专注于三(1,3-二氯-2-丙基)磷酸酯(TDCPP),这是一个具有结构相关性的化合物,讨论了它在环境中的广泛存在和由于其内分泌干扰作用而导致的潜在健康风险(Wang et al., 2020)。
安全和危害
“3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol” may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with eyes or skin, rinse cautiously with water for several minutes . If irritation persists, seek medical advice/attention .
属性
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h4-6,18H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJBHKXJMSHKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371184 | |
| Record name | 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
CAS RN |
81613-61-8 | |
| Record name | 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81613-61-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)



![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)





